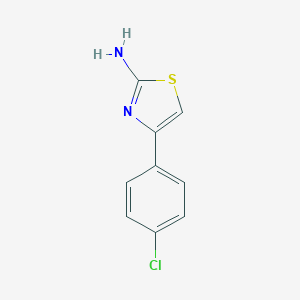

4-(4-chlorophenyl)thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGWNNCHJPKZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175234 | |

| Record name | 2-Thiazolamine, 4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-99-3 | |

| Record name | 4-(4-Chlorophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-2-thiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2103-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Chlorophenyl)-2-thiazolamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFJ6DX9BPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-chlorophenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenyl)thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole (B372263) class of heterocyclic molecules. This scaffold is of significant interest in medicinal chemistry, forming the core of various drugs with diverse therapeutic applications. Derivatives of 2-aminothiazole have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties. This technical guide focuses on the elucidated mechanisms of action of the parent compound, this compound, and its closely related analogues, providing a comprehensive overview of its biological targets, associated signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanisms of Action

The biological activity of this compound and its derivatives is multifaceted, with primary mechanisms of action identified in the realms of anti-inflammatory, antiparasitic, and anticancer research.

Dual Inhibition of Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO)

A significant finding is the role of this compound derivatives as dual inhibitors of DNase I and 5-LO, suggesting potential therapeutic applications in neurodegenerative and anti-inflammatory conditions.[1]

Signaling Pathway and Logical Relationship

The dual inhibition of these enzymes addresses two distinct pathological processes. 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. DNase I is an endonuclease implicated in certain forms of DNA degradation associated with cell death. By inhibiting both, these compounds can simultaneously mitigate inflammation and a specific cell death pathway.

Quantitative Data

The inhibitory activities of several this compound derivatives have been quantified, with some showing potent, nanomolar efficacy against 5-LO.[1]

| Compound ID | Target | IC50 | Reference |

| 19 | Bovine Pancreatic DNase I | 79.79 µM | [1] |

| 18 | 5-Lipoxygenase (cell-free) | < 100 nM | [1] |

| 19 | 5-Lipoxygenase (cell-free) | < 100 nM | [1] |

| 20 | 5-Lipoxygenase (cell-free) | 50 nM | [1] |

Experimental Protocols

In Vitro DNase I Inhibition Assay [2][3]

-

Principle: This assay is based on the spectrophotometric measurement of acid-soluble nucleotides produced from DNA degradation by DNase I.

-

Reagents: Bovine pancreatic DNase I, calf thymus DNA, buffer solution, perchloric acid.

-

Procedure:

-

Prepare a reaction mixture containing buffer, calf thymus DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding DNase I.

-

Incubate the mixture under defined conditions (e.g., 37°C for a specified time).

-

Stop the reaction by adding cold perchloric acid to precipitate the undigested DNA.

-

Centrifuge the mixture to pellet the precipitate.

-

Measure the absorbance of the supernatant, containing the acid-soluble nucleotides, at 260 nm.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC50 value by plotting inhibition percentage against compound concentration.

-

Cell-Free 5-LO Inhibition Assay [2][3]

-

Principle: This assay measures the ability of a compound to inhibit the activity of purified or partially purified 5-LO enzyme. The formation of 5-LO products is quantified by High-Performance Liquid Chromatography (HPLC).

-

Reagents: Recombinant 5-LO, arachidonic acid (substrate), buffer, test compounds.

-

Procedure:

-

Pre-incubate the 5-LO enzyme with the test compound or vehicle control in a suitable buffer.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Terminate the reaction.

-

Extract the 5-LO products.

-

Analyze and quantify the product formation using reverse-phase HPLC.

-

Calculate the IC50 value based on the reduction in product formation compared to the control.

-

Antiparasitic Activity

Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated notable activity against the protozoan parasites Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[4][5]

Experimental Workflow

The evaluation of antiparasitic activity typically follows a multi-stage screening process to determine the compound's efficacy against different life stages of the parasite and its toxicity to host cells.

Quantitative Data

The half-maximal inhibitory concentrations (IC50) vary between the different life stages of the parasites, with some compounds showing high potency against the clinically relevant forms.[4][5]

| Parasite | Life Stage | IC50 Range (µM) | Reference |

| Leishmania amazonensis | Promastigote | 19.86 – 200 | [4] |

| Amastigote | 101 – >200 | [4] | |

| Trypanosoma cruzi | Trypomastigote | 1.67 – 100 | [4] |

| Amastigote | 1.96 – >200 | [4] |

Experimental Protocols

Leishmanicidal Activity Assay (Promastigote) [4]

-

Culture: Grow L. amazonensis promastigotes in appropriate culture medium until the logarithmic growth phase.

-

Treatment: Distribute parasites into a 96-well plate and add serial dilutions of the test compounds. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

Viability Assessment: Determine parasite viability using a colorimetric method, such as the MTT assay, which measures mitochondrial activity.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the control.

Trypanocidal Activity Assay (Amastigote) [4]

-

Infection: Seed host cells (e.g., peritoneal macrophages) in a plate and infect them with trypomastigote forms of T. cruzi.

-

Treatment: After allowing the parasites to transform into intracellular amastigotes, remove extracellular parasites and add medium containing serial dilutions of the test compounds.

-

Incubation: Incubate for a period sufficient for amastigote replication (e.g., 48-72 hours).

-

Quantification: Fix and stain the cells. Determine the number of amastigotes per host cell microscopically.

-

Data Analysis: Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.

Anticancer Activity and CDK Inhibition

Certain derivatives of the 2-aminothiazole scaffold have been developed as potent anticancer agents.[6][7] While data for the parent this compound is limited in this context, related structures have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[8]

Signaling Pathway

CDK4 and CDK6 are crucial regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors. This event drives the cell from the G1 phase into the S phase, committing it to DNA replication and division. Inhibition of CDK4/6 blocks this transition, causing cell cycle arrest in the G1 phase.[8]

Quantitative Data

A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives showed potent inhibition of CDK4 and CDK6, along with effective antiproliferative activity in cancer cell lines.[8]

| Compound ID | Target | Kᵢ (nM) | Cell Line | GI₅₀ (nM) | Reference |

| 78 | CDK4 | 1 | MV4-11 | 23 | [8] |

| CDK6 | 34 | ||||

| 83 | CDK4 | 4 | MV4-11 | 209 | [8] |

| CDK6 | 30 | ||||

| 99 | CDK4 | 41 | MV4-11 | 32 | [8] |

| CDK6 | 82 |

Experimental Protocols

CDK Inhibition Assay (Kinase Activity) [8]

-

Principle: Measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific CDK/cyclin complex.

-

Reagents: Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3, substrate (e.g., a pRb-derived peptide), ATP (often radiolabeled, e.g., [γ-³³P]ATP), test compound.

-

Procedure:

-

Combine the kinase, substrate, and test compound in a reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate for a set time at a controlled temperature.

-

Stop the reaction and capture the phosphorylated substrate on a filter membrane.

-

Wash away excess unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 and the known Km of ATP for the kinase.

-

Antiproliferative Assay (Cell Viability) [8]

-

Principle: Assesses the effect of a compound on the proliferation of cancer cells over time.

-

Cell Lines: Use relevant cancer cell lines (e.g., MV4-11 acute myeloid leukemia, MDA-MB-453 breast cancer).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound.

-

Incubate for a prolonged period (e.g., 72 hours).

-

Assess cell viability using a metabolic indicator dye such as Resazurin or MTT.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the GI50 (concentration for 50% inhibition of cell proliferation) by fitting the data to a dose-response curve.

-

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with multiple, distinct mechanisms of action. The core activities identified to date include the dual inhibition of DNase I and 5-LO, potent antiparasitic effects against Leishmania and Trypanosoma species, and, for specific analogues, potent inhibition of CDK4/6 for anticancer applications. The data presented in this guide highlight the polypharmacological potential of this compound class. Further research is warranted to fully elucidate the structure-activity relationships for each mechanism and to optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties for specific therapeutic indications. The detailed experimental protocols provided herein serve as a foundation for researchers aiming to further investigate and develop this promising class of molecules.

References

- 1. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-(4-chlorophenyl)thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of the compound 4-(4-chlorophenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using various analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 2103-99-3 Molecular Formula: C₉H₇ClN₂S Molecular Weight: 210.69 g/mol Appearance: Off-white to light yellow solid.[1] Melting Point: 162–164 °C[2]

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch thiazole (B1198619) synthesis. This involves the reaction of an α-haloketone with a thiourea (B124793) derivative. In this case, 2-bromo-1-(4-chlorophenyl)ethan-1-one is reacted with thiourea.

A general procedure involves heating a mixture of thiourea and 2-bromo-1-(4-chlorophenyl)ethan-1-one in a suitable solvent, such as ethanol. The reaction mixture is then cooled, and the product is precipitated by pouring it into ice water. The resulting solid can be filtered, washed, and recrystallized to yield the pure this compound.

Below is a diagram illustrating the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3300 | N-H stretching (amine) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1620 | C=N stretching (thiazole ring) |

| ~1590 | C=C stretching (aromatic ring) |

| ~1540 | N-H bending (amine) |

| ~1090 | C-Cl stretching |

| ~830 | C-H out-of-plane bending (para-substituted benzene) |

UV-Vis Spectroscopic Data

| Solvent | λmax (nm) |

| Phosphate buffer | 232 |

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.82–7.79 | m | 2H | Ar-H (ortho to Cl) |

| 7.43–7.40 | m | 2H | Ar-H (meta to Cl) |

| 7.10 | s | 2H | -NH₂ |

| 7.08 | s | 1H | Thiazole C5-H |

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 168.2 | C2 (C-NH₂) |

| 148.4 | C4 (C-Ar) |

| 133.6 | Ar-C (para to Cl) |

| 131.4 | Ar-C (ipso-Cl) |

| 128.4 | Ar-CH (meta to Cl) |

| 127.1 | Ar-CH (ortho to Cl) |

| 102.2 | C5 (CH) |

Mass Spectrometry Data

| m/z | Assignment |

| 210/212 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 175 | [M - Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid):

-

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample pellet is placed in the sample holder.

-

The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax), which is related to the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

A stock solution of known concentration is prepared by accurately weighing the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol (B129727), or a buffer solution).

-

Serial dilutions are made to obtain a series of solutions with decreasing concentrations.

Data Acquisition:

-

The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).

-

The absorbance of each solution is measured over a specific wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[4]

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms and their chemical environment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

The sample is introduced into the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a comprehensive overview of the spectroscopic characterization of this compound. The presented data and protocols are intended to assist researchers in the identification and analysis of this compound, facilitating its further investigation in various scientific and developmental contexts.

References

Unveiling the Biological Landscape of 4-(4-chlorophenyl)thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known biological targets of the synthetic compound 4-(4-chlorophenyl)thiazol-2-amine and its derivatives. This document consolidates key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation and drug development efforts.

Core Biological Targets: DNase I and 5-Lipoxygenase

Extensive research has identified Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO) as primary biological targets of this compound and its analogs. These compounds have demonstrated inhibitory activity against both enzymes, suggesting their potential therapeutic application in conditions where these enzymes are implicated, such as neurodegenerative and inflammatory diseases.

Quantitative Inhibition Data

The inhibitory potency of this compound derivatives against bovine pancreatic DNase I and 5-LO has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) from a key study are summarized below for direct comparison.

| Compound Reference | Target Enzyme | IC₅₀ (µM) |

| 19 | DNase I | 79.79[1] |

| 18 | 5-LO | 0.05 (50 nM)[1] |

| 19 | 5-LO | Not explicitly stated, but noted as potent |

| 20 | 5-LO | 0.05 (50 nM)[1] |

Note: The parent compound, this compound, was part of the broader study, but the most potent inhibitory activities were reported for its derivatives (compounds 18, 19, and 20).

Experimental Protocols

To aid in the replication and further exploration of these findings, detailed methodologies for the key enzymatic assays are provided below.

DNase I Inhibition Assay (Spectrophotometric)

This protocol is adapted from studies evaluating the inhibitory properties of 4-(4-chlorophenyl)thiazol-2-amines towards bovine pancreatic DNase I.[2][3] The assay is based on the spectrophotometric measurement of acid-soluble nucleotides formed from DNA hydrolysis.

Materials:

-

Bovine pancreatic DNase I

-

Calf thymus DNA

-

Tris-HCl buffer

-

Perchloric acid

-

Test compounds (e.g., this compound derivatives)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of calf thymus DNA in Tris-HCl buffer.

-

Prepare various concentrations of the test compounds.

-

In a reaction vessel, combine the DNA solution, Tris-HCl buffer, and the test compound at the desired concentration.

-

Initiate the enzymatic reaction by adding a solution of bovine pancreatic DNase I.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Terminate the reaction by adding cold perchloric acid.

-

Centrifuge the mixture to pellet the undigested DNA.

-

Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of acid-soluble nucleotides released.

-

Calculate the percentage of inhibition by comparing the absorbance of the test samples to that of a control reaction without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Free)

This cell-free assay protocol is designed to determine the direct inhibitory effect of compounds on 5-LO activity by measuring the formation of its products from arachidonic acid.

Materials:

-

Purified 5-lipoxygenase

-

Arachidonic acid (substrate)

-

Buffer (e.g., Tris-HCl or phosphate (B84403) buffer)

-

Test compounds

-

Spectrophotometer

Procedure:

-

Pre-incubate the purified 5-LO enzyme with the test compound at various concentrations in the reaction buffer at room temperature for a defined period.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Monitor the formation of 5-LO products (e.g., leukotrienes) by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) over time.

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the rate of a control reaction without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Biological Context

The inhibition of DNase I and 5-LO by this compound derivatives places these compounds within critical biological pathways associated with inflammation and cell death.

5-Lipoxygenase (5-LO) Inflammatory Pathway

5-LO is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LO, this compound derivatives can potentially mitigate inflammatory responses.

DNase I and Its Role in Cellular Processes

DNase I is an endonuclease involved in the degradation of DNA. Its activity is crucial in processes such as apoptosis (programmed cell death) and the removal of DNA from sites of inflammation and tissue injury. Inhibition of DNase I could modulate these processes, with potential therapeutic implications.

Other Potential Biological Activities

Beyond the well-defined inhibition of DNase I and 5-LO, derivatives of this compound have been investigated for other therapeutic properties.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various human cancer cell lines. The exact molecular mechanisms and direct protein targets for the parent compound are still under active investigation. However, the broader class of aminothiazoles has been associated with the inhibition of various kinases and other proteins involved in cell proliferation and survival.

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial potential. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The proposed mechanisms of action are varied and may involve the disruption of microbial cell wall synthesis or other essential cellular processes. Further research is needed to elucidate the specific molecular targets responsible for these effects.

Conclusion

This compound and its derivatives represent a promising class of compounds with well-defined inhibitory activity against DNase I and 5-lipoxygenase. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. The emerging evidence of anticancer and antimicrobial activities suggests a broader therapeutic potential for this chemical scaffold, warranting further investigation to identify additional molecular targets and elucidate their mechanisms of action. This foundational knowledge is critical for the rational design and development of novel therapeutics based on the this compound core structure.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-chlorophenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data regarding the solubility and stability of the compound 4-(4-chlorophenyl)thiazol-2-amine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's physicochemical properties, handling, and potential therapeutic applications.

Introduction

This compound is a synthetic compound belonging to the aminothiazole class of molecules. Aminothiazoles are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. This particular derivative has garnered interest for its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in inflammatory and neurodegenerative processes. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, from early-stage screening to formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂S | |

| Molecular Weight | 210.68 g/mol | |

| Appearance | White to light yellow crystalline powder | MedChemExpress |

| Melting Point | 169-171 °C | |

| CAS Number | 2103-99-3 |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various experimental and formulation strategies.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is limited in the public domain. The following table summarizes the available information.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (≥ 949.27 mM) | Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[1] |

| Methanol | Data not available | - |

| Ethanol | Data not available | - |

| Acetone | Data not available | - |

| Acetonitrile | Data not available | - |

| Water | Expected to be low | Based on the structure, low aqueous solubility is predicted. |

Note: The lack of comprehensive quantitative solubility data highlights a knowledge gap. Further experimental determination of solubility in a broader range of pharmaceutically relevant solvents is recommended for advanced development of this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer with a validated analytical method for the compound

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant. To remove any undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Accurately dilute an aliquot of the clear supernatant with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L.

Stability Profile

Understanding the stability of this compound is critical for defining its shelf-life, storage conditions, and potential degradation pathways.

Summary of Stability Information

Available data provides guidance on the storage of this compound in solution, suggesting a degree of instability under certain conditions.

-

Storage in Solution: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months, or at -20°C for up to 1 month. It is also advised to protect the solution from light.[1]

Experimental Protocols for Stability Testing

The following are generalized protocols for assessing the thermal and photostability of this compound, based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Procedure:

-

Accurately weigh samples of the solid compound into suitable vials.

-

Place the vials in a calibrated oven at a specific temperature (e.g., 60°C, 80°C).

-

Expose the samples to the elevated temperature for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.

-

Analyze the sample using a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

-

A control sample should be stored at the recommended storage condition (e.g., 4°C, protected from light) and analyzed at the same time points.

Objective: To assess the stability of this compound upon exposure to light.

Procedure (based on ICH Q1B):

-

Place samples of the solid compound in chemically inert, transparent containers.

-

Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light. The light source should be calibrated and capable of delivering a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-UV energy (e.g., not less than 200 watt-hours/square meter).

-

A dark control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed samples to monitor for any changes not related to light exposure (e.g., thermal degradation).

-

After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.

-

Compare the chromatograms of the exposed and dark control samples to identify any degradation products formed due to light exposure.

Biological Activity and Signaling Pathways

Recent research has shed light on the biological activities of this compound, identifying it as a dual inhibitor of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO).[2] These enzymes are implicated in various pathological processes, including inflammation and neurodegeneration.

-

DNase I Inhibition: DNase I is an endonuclease that cleaves DNA. Its overactivity can be detrimental in certain conditions. Inhibition of DNase I by this compound suggests potential therapeutic applications in diseases where extracellular DNA plays a pathogenic role.

-

5-Lipoxygenase (5-LO) Inhibition: 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LO, this compound can potentially exert anti-inflammatory effects.

The following diagram illustrates the inhibitory action of this compound on these two key enzymes and the potential downstream consequences.

Figure 1: Inhibitory pathways of this compound.

Summary and Future Directions

This compound is a compound with demonstrated biological activity as a dual inhibitor of DNase I and 5-LO. While some of its physicochemical properties are known, there is a clear need for more comprehensive quantitative data on its solubility in a wider range of solvents. Furthermore, detailed stability studies under forced degradation conditions are required to fully characterize its degradation profile and inform the development of stable formulations.

Future research should focus on:

-

Comprehensive Solubility Profiling: Determining the solubility of the compound in various pharmaceutically acceptable solvents at different temperatures.

-

In-depth Stability Studies: Performing forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify degradation products and establish degradation pathways.

-

Development of a Stability-Indicating Analytical Method: A validated HPLC method capable of separating the parent compound from all potential degradation products is essential for accurate stability assessment.

-

Elucidation of In Vivo Efficacy: Further studies are needed to translate the in vitro inhibitory activity into in vivo therapeutic effects.

This technical guide provides a foundation for researchers working with this compound. By addressing the identified knowledge gaps, the scientific community can better harness the therapeutic potential of this promising compound.

References

The Therapeutic Promise of Aminothiazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic applications of aminothiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid researchers in the design and development of next-generation aminothiazole-based drugs.

Anticancer Applications: Targeting Key Signaling Cascades

Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing to clinical use. Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Kinase Inhibition

A multitude of aminothiazole-based compounds have been developed as potent inhibitors of various kinases implicated in tumorigenesis.

-

Dasatinib: A potent, orally active, multi-targeted tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein kinase and SRC family kinases.[1] This dual-binding capability allows it to overcome resistance to other tyrosine kinase inhibitors like imatinib.[1]

-

Alpelisib (BYL719): An oral inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K).[2] It is approved for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced or metastatic breast cancer.[2] Alpelisib inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2]

-

Aurora Kinase Inhibitors: Several aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis. Overexpression of Aurora kinases is common in many cancers, making them an attractive therapeutic target.

Table 1: Inhibitory Activity of Aminothiazole Derivatives Against Various Kinases

| Compound/Derivative | Target Kinase | IC₅₀ / Kᵢ (nM) | Cell Line(s) | Reference(s) |

| Dasatinib | BCR-ABL | <1 | K562 | [3] |

| Dasatinib | SRC | 0.5-1.5 | - | [1] |

| Alpelisib (BYL719) | PI3Kα | 4.6 | - | [2] |

| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora A | - | - | [4] |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A/B | - | - | [4] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative (Compound 18) | Aurora A | 8.0 (Kᵢ) | - | [5] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative (Compound 18) | Aurora B | 9.2 (Kᵢ) | - | [5] |

| Aminothiazole derivative | VEGFR-2 | 400 | - | [6] |

| 4-chlorophenylthiazole derivative | VEGFR-2 | 51.09 | - | [7] |

| Aminothiazole derivative (Compound 29) | CDK2/cyc E | 5 | - | [2] |

Signaling Pathways

Dasatinib effectively inhibits the constitutively active BCR-ABL tyrosine kinase, a hallmark of CML. It also targets SRC family kinases, which are involved in cell adhesion, migration, and invasion.[6]

Alpelisib specifically targets the p110α subunit of PI3K, a key enzyme in this pro-survival pathway. Inhibition of PI3K leads to reduced phosphorylation of AKT and subsequent downstream effectors like mTOR, ultimately inhibiting cell growth and proliferation.[2]

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of various aminothiazole derivatives against a wide range of cancer cell lines.

Table 2: Antiproliferative Activity of Aminothiazole Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS | Gastric Adenocarcinoma | 4.0 | [8] |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HT-29 | Colorectal Adenocarcinoma | 4.4 | [8] |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | AGS | Gastric Adenocarcinoma | 7.2 | [8] |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | HT-29 | Colorectal Adenocarcinoma | 11.2 | [8] |

| Thiazole-amino acid hybrid (5a) | A549 | Lung Cancer | 15.72 | [9] |

| Thiazole-amino acid hybrid (5a) | HeLa | Cervical Cancer | 8.98 | [9] |

| Thiazole-amino acid hybrid (5a) | MCF-7 | Breast Cancer | 8.07 | [9] |

| Thiazole-amino acid hybrid (6b) | K562 | Leukemia | 0.7 | [9] |

| Thiazole-amino acid hybrid (6b) | HCT116 | Colon Cancer | 1.0 | [9] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | Cervical Cancer | 1.6 | [3] |

| 2-aminothiazole derivative (Compound 28) | HT29 | Colon Cancer | 0.63 | [6] |

| 2-aminothiazole derivative (Compound 28) | HeLa | Cervical Cancer | 6.05 | [6] |

| 2-aminothiazole derivative (Compound 28) | A549 | Lung Cancer | 8.64 | [6] |

Anti-inflammatory Properties

Aminothiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

Table 3: Inhibitory Activity of Thiazole Derivatives Against COX and LOX Enzymes

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference(s) |

| Thiazole derivative (6l) | COX-1 | 5.55 | [10] |

| Thiazole derivative (6l) | COX-2 | 0.09 | [10] |

| Thiazole derivative (6l) | 5-LOX | 0.38 | [10] |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | COX-2 | 0.76-9.01 | [11] |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | COX-2 | 0.76-9.01 | [11] |

| 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivative (5a) | 15-LOX | 11.5-35 | [12] |

| Pyrazolyl benzenesulfonamide (B165840) linked thiazolidinone (24a) | COX-1 | 5.6 | [13] |

| Pyrazolyl benzenesulfonamide linked thiazolidinone (24a) | COX-2 | 1.52 | [13] |

| Pyrazolyl benzenesulfonamide linked thiazolidinone (24b) | COX-1 | 4.5 | [13] |

| Pyrazolyl benzenesulfonamide linked thiazolidinone (24b) | COX-2 | 1.06 | [13] |

Modulation of Inflammatory Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some aminothiazole derivatives have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 8. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of ADMET Properties for 4-(4-chlorophenyl)thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a new drug candidate hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial to de-risk drug discovery projects and reduce costly late-stage failures. In silico prediction methods have emerged as indispensable tools in modern drug discovery, offering rapid and cost-effective evaluation of a compound's ADMET characteristics before its synthesis. This technical guide provides a comprehensive in silico ADMET profile of 4-(4-chlorophenyl)thiazol-2-amine , a molecule of interest in medicinal chemistry. All data presented herein is generated using validated and widely accepted computational models.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are strong determinants of its pharmacokinetic behavior. These properties, predicted using computational methods, provide the first insights into its drug-like potential. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is Nc1nc(cs1)-c2ccc(Cl)cc2 .[1][2][3]

| Property | Predicted Value | Optimal Range for Oral Bioavailability |

| Molecular Weight ( g/mol ) | 210.68 | 150 - 500 |

| LogP (Consensus) | 2.55 | -0.7 to +5.0 |

| Topological Polar Surface Area (TPSA) (Ų) | 65.16 | 20 - 130 |

| Number of Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Number of Hydrogen Bond Donors | 1 | ≤ 5 |

| Number of Rotatable Bonds | 1 | ≤ 9 |

| Molar Refractivity | 58.85 | 40 - 130 |

Table 1: Predicted Physicochemical Properties of this compound.

Absorption

Oral bioavailability is a critical parameter for many drug candidates. In silico models can predict key factors influencing a compound's absorption from the gastrointestinal tract.

| Parameter | Prediction | Interpretation |

| Water Solubility | ||

| LogS (ESOL) | -3.14 | Soluble |

| Solubility (mg/ml) | 0.10 | Moderately soluble |

| Solubility (mol/l) | 4.74e-04 | Moderately soluble |

| Gastrointestinal Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the intestine |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.49 | Moderately permeable |

| Efflux | ||

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |

Table 2: Predicted Absorption Properties of this compound.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters predicted by in silico models include volume of distribution and the ability to cross the blood-brain barrier.

| Parameter | Prediction | Interpretation |

| Volume of Distribution at steady state (VDss) (log L/kg) | -0.012 | Low distribution into tissues |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.551 | Moderately crosses the BBB |

| CNS Permeability (logPS) | -2.106 | Low permeability into the Central Nervous System |

| Fraction Unbound in Plasma (%) | 0.153 (15.3%) | High plasma protein binding expected |

Table 3: Predicted Distribution Properties of this compound.

Metabolism

Metabolism plays a crucial role in the clearance and potential for drug-drug interactions. In silico models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

| Parameter | Prediction | Interpretation |

| CYP450 Substrate | ||

| CYP1A2 Substrate | No | Not a substrate of CYP1A2 |

| CYP2C19 Substrate | No | Not a substrate of CYP2C19 |

| CYP2C9 Substrate | Yes | Likely to be metabolized by CYP2C9 |

| CYP2D6 Substrate | No | Not a substrate of CYP2D6 |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |

| CYP450 Inhibitor | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 |

| CYP2C9 Inhibitor | Yes | Likely to inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |

Table 4: Predicted Metabolism Properties of this compound.

Excretion

The route and rate of excretion are important for determining a drug's dosing regimen and potential for accumulation.

| Parameter | Prediction | Interpretation |

| Total Clearance (log ml/min/kg) | 0.255 | Moderate clearance rate expected |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for renal OCT2 |

Table 5: Predicted Excretion Properties of this compound.

Toxicity

Early identification of potential toxicity is a critical step in drug discovery. In silico models can predict various toxicity endpoints.

| Parameter | Prediction | Interpretation |

| AMES Toxicity | No | Non-mutagenic in the Ames test |

| hERG I Inhibitor | No | Low risk of cardiotoxicity via hERG inhibition |

| hERG II Inhibitor | No | Low risk of cardiotoxicity via hERG inhibition |

| Hepatotoxicity (Human) | Yes | Potential for liver toxicity |

| Skin Sensitization (Human) | No | Unlikely to cause skin sensitization |

| Minnow Toxicity (log mM) | -0.835 | Toxic to fathead minnows |

| T. pyriformis Toxicity (log ug/L) | -0.217 | Toxic to Tetrahymena pyriformis |

| Oral Rat Acute Toxicity (LD₅₀) (mol/kg) | 2.508 | Moderately toxic if ingested by rats |

| Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day) | 1.838 | Potential for toxicity with chronic exposure in rats |

Table 6: Predicted Toxicity Profile of this compound.

Drug-Likeness and Medicinal Chemistry Friendliness

These qualitative assessments provide a broader view of the compound's suitability as a drug candidate based on established rules and structural alerts.

| Parameter | Prediction | Interpretation |

| Drug-Likeness Rules | ||

| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability potential |

| Ghose Filter | Yes (0 violations) | Conforms to drug-like properties |

| Veber Filter | Yes (0 violations) | Good oral bioavailability potential |

| Egan Filter | Yes (0 violations) | Good oral bioavailability potential |

| Muegge Filter | Yes (0 violations) | Conforms to drug-like properties |

| Medicinal Chemistry Alerts | ||

| PAINS (Pan Assay Interference Compounds) | 0 alerts | No known promiscuous activity |

| Brenk | 1 alert (Thiazole) | Contains a thiazole (B1198619) ring, which can sometimes be associated with reactivity |

| Lead-likeness | No (2 violations) | May not be an ideal starting point for lead optimization |

| Synthetic Accessibility Score | 2.53 | Moderately easy to synthesize |

Table 7: Predicted Drug-Likeness and Medicinal Chemistry Friendliness of this compound.

Experimental Protocols: In Silico ADMET Prediction Methodology

The predictions presented in this guide were generated using a combination of widely recognized, freely available web-based tools: SwissADME and pkCSM . These platforms employ a variety of computational methods to estimate ADMET properties.

Input

The canonical SMILES string for this compound (Nc1nc(cs1)-c2ccc(Cl)cc2) was used as the input for all prediction tools.

Prediction Models

-

SwissADME: This tool utilizes a combination of predictive models including:

-

Physicochemical Properties: Calculated using established algorithms. For example, the consensus LogP is an average of multiple predictors.

-

Pharmacokinetics: Predictions for GI absorption and BBB permeation are based on the BOILED-Egg model. P-gp substrate and CYP inhibition predictions are based on support vector machine (SVM) models.

-

Drug-Likeness: Evaluated based on established rules such as Lipinski's, Ghose, Veber, Egan, and Muegge filters.

-

Medicinal Chemistry: Screens for PAINS and other structural alerts.

-

-

pkCSM: This platform uses graph-based signatures to develop predictive models. The chemical structure is represented as a graph, and molecular descriptors are derived from this representation. These descriptors are then used to build machine learning models (regression and classification) for various ADMET endpoints.

Data Interpretation

The output from each tool was carefully curated and interpreted based on the established thresholds and guidelines provided by the platforms. For instance, a high Caco-2 permeability prediction from pkCSM is generally indicative of good intestinal absorption.

Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for in silico ADMET prediction.

Caption: General workflow for in silico ADMET prediction.

ADMET Decision Pathway

This diagram illustrates a simplified decision-making process based on the predicted ADMET properties.

Caption: Simplified ADMET decision pathway.

Conclusion

The in silico ADMET profile of this compound suggests a compound with several favorable drug-like properties. It is predicted to have good gastrointestinal absorption and moderate solubility. However, potential liabilities include high plasma protein binding, metabolism by and inhibition of CYP2C9, and a potential for hepatotoxicity. The presence of a Brenk alert for the thiazole moiety also warrants consideration. These computational predictions provide valuable insights for guiding further experimental validation and potential structural modifications to optimize the ADMET profile of this compound for future drug development endeavors. It is imperative to underscore that these in silico results are predictive and must be confirmed through in vitro and in vivo experimental studies.

References

An In-Depth Technical Guide to the Patent Landscape of 4-(4-chlorophenyl)thiazol-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patent landscape for 4-(4-chlorophenyl)thiazol-2-amine analogs. It is designed to inform researchers, scientists, and drug development professionals about the synthesis, therapeutic applications, and biological activities of this important class of compounds. The information presented is curated from a review of relevant patents and scientific literature, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the Therapeutic Potential

The this compound core structure is a privileged scaffold in medicinal chemistry, appearing in numerous patents and research articles. Analogs based on this core have been investigated for a wide range of therapeutic applications, most notably in the fields of oncology and neurodegenerative diseases. The mechanism of action for these compounds often involves the modulation of key enzymes in cellular signaling pathways. For neurodegenerative conditions, research has highlighted the anti-inflammatory properties of these analogs, particularly through the dual inhibition of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO). In the context of cancer, these thiazole (B1198619) derivatives have been explored as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K), which are critical for cancer cell proliferation and survival.[1] Additionally, some analogs have shown promise as antiparasitic and antimicrobial agents.[2]

Quantitative Biological Activity Data

The following table summarizes the quantitative biological activity data for a selection of this compound analogs. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of future drug candidates.

| Compound ID/Structure | Target(s) | Assay Type | IC50/Ki (µM) | Therapeutic Area | Reference |

| Compound 19 (N-allyl-4-(4-chlorophenyl)thiazol-2-amine) | DNase I | In vitro enzymatic assay | 79.79 | Neurodegenerative Disease/Anti-inflammatory | [3][4] |

| Compound 18 (N-methyl-4-(4-chlorophenyl)thiazol-2-amine) | DNase I | In vitro enzymatic assay | < 100 | Neurodegenerative Disease/Anti-inflammatory | [3][4] |

| Compound 20 (N-ethyl-4-(4-chlorophenyl)thiazol-2-amine) | DNase I | In vitro enzymatic assay | < 100 | Neurodegenerative Disease/Anti-inflammatory | [3][4] |

| Compound 20 (N-ethyl-4-(4-chlorophenyl)thiazol-2-amine) | 5-LO | Cell-free enzymatic assay | 0.05 | Neurodegenerative Disease/Anti-inflammatory | [3] |

| Compound 18 (N-methyl-4-(4-chlorophenyl)thiazol-2-amine) | 5-LO | Cell-free enzymatic assay | < 1 | Neurodegenerative Disease/Anti-inflammatory | [3] |

| Compound 19 (N-allyl-4-(4-chlorophenyl)thiazol-2-amine) | 5-LO | Cell-free enzymatic assay | < 1 | Neurodegenerative Disease/Anti-inflammatory | [3] |

| Thiazole Derivative p2 (A 4-(4-bromophenyl)-thiazol-2-amine derivative) | MCF-7 cancer cell line | SRB assay | 10.5 | Cancer | [5] |

| Various Analogs | Leishmania amazonensis (promastigote) | In vitro antiparasitic assay | 19.86 - 200 | Antiparasitic | [2] |

| Various Analogs | Trypanosoma cruzi (trypomastigote) | In vitro antiparasitic assay | 1.67 - 100 | Antiparasitic | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides protocols for the synthesis of the core this compound structure and for key biological assays.

Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol is a generalized procedure based on the widely reported Hantzsch thiazole synthesis.[6]

Materials:

-

2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent)

-

Thiourea (B124793) (1.5 to 2 equivalents)

-

Ethanol

-

Sodium bicarbonate solution (5%)

-

Deionized water

-

Diethyl ether (for washing)

-

Sodium thiosulfate (B1220275) solution (for washing)

Procedure:

-

In a round-bottom flask, combine 2-bromo-1-(4-chlorophenyl)ethan-1-one and thiourea in ethanol.

-

Heat the mixture to reflux with stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate and stir.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with deionized water, followed by a wash with diethyl ether to remove any unreacted starting material. A wash with aqueous sodium thiosulfate can be used to remove any residual iodine if it was used as a catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[7]

DNase I Inhibition Assay

This protocol is based on the spectrophotometric measurement of acid-soluble nucleotides produced from DNA degradation by DNase I.

Materials:

-

Bovine pancreatic DNase I

-

Calf thymus DNA

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)

-

Perchloric acid

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well UV-transparent microplates

-

Spectrophotometer

Procedure:

-

Prepare a solution of calf thymus DNA in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DNase I enzyme solution.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the DNA solution to each well.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same temperature.

-

Stop the reaction by adding cold perchloric acid.

-

Centrifuge the plate to pellet the undigested DNA.

-

Transfer the supernatant, containing the acid-soluble nucleotides, to a new UV-transparent plate.

-

Measure the absorbance of the supernatant at 260 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (with no inhibitor). IC50 values are then determined from the dose-response curves.

Visualizing Key Processes

Diagrams are provided to illustrate the synthetic workflow and a key signaling pathway relevant to the therapeutic applications of these compounds.

Synthesis Workflow for this compound Analogs

Caption: Hantzsch synthesis of this compound analogs.

PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. ijsr.net [ijsr.net]

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Application of 2-Aminothiazole (B372263) Compounds in Drug Development

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists for its versatile biological activities. This privileged structure is a key component in a variety of clinically successful drugs, demonstrating a broad therapeutic spectrum that includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive overview of the discovery and history of 2-aminothiazole compounds in medicinal chemistry, detailing their synthesis, biological evaluation, and the signaling pathways they modulate.

A Historical Perspective: From Discovery to Blockbuster Drugs

The journey of 2-aminothiazole in medicinal chemistry is marked by the development of several landmark drugs. The inherent reactivity and diverse biological profile of this scaffold have made it a fertile ground for drug discovery.

Famotidine (B1672045): Developed by Yamanouchi Pharmaceutical Co. and licensed to Merck & Co. in the mid-1980s, famotidine was a significant advancement in the treatment of peptic ulcers.[1][2] By replacing the imidazole (B134444) ring of cimetidine (B194882) with a 2-guanidinothiazole ring, researchers created a compound that was found to be nine times more potent than ranitidine (B14927) and thirty-two times more potent than cimetidine.[1] It was first marketed in 1981.[2]

Cefdinir (B1668824): Patented in 1979 and approved for medical use in 1991, cefdinir is a third-generation cephalosporin (B10832234) antibiotic.[3][4] Marketed under brand names like Omnicef, it is effective against a broad spectrum of bacteria and is used to treat infections of the respiratory tract, ear, and skin.[3][5]

Meloxicam: In the 1970s, researchers at a subsidiary of Boehringer Ingelheim in Germany synthesized a series of enol-carboxamides with the aim of developing anti-inflammatory agents with improved gastrointestinal safety.[6][7] This research led to the discovery of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2).[6] It was approved for medical use in the United States in 2000.[6]

Pramipexole (B1678040): First manufactured by Pharmacia and Upjohn and approved in the United States in 1997, pramipexole is a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome.[8][9]

Dasatinib (B193332): Developed through a collaboration between Bristol-Myers Squibb and Otsuka Pharmaceutical Co., dasatinib is a potent tyrosine kinase inhibitor.[10] It was initially developed as an inhibitor of Src family kinases and was later found to be a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[11] Dasatinib received FDA approval in 2006 for the treatment of CML.[12]

Alpelisib (B612111): Marketed as Piqray, alpelisib is a targeted therapy for certain types of advanced breast cancer.[6] It functions as a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway often dysregulated in cancer.[6]

Quantitative Analysis of Biological Activity

The therapeutic potential of 2-aminothiazole derivatives is underscored by their potent activity in various biological assays. The following tables summarize the in vitro efficacy of selected compounds.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 (CML) | <0.001 | [13] |

| Dasatinib-L-arginine conjugate | Csk Kinase | 0.0044 | [13] |

| Dasatinib-L-arginine conjugate | Src Kinase | <0.00025 | [13] |

| Dasatinib-L-arginine conjugate | Abl Kinase | <0.00045 | [13] |

| Alpelisib (BYL719) | PI3Kα | 0.0046 | [1] |

| SNS-032 | CDK2 | 0.038 | [14] |

| SNS-032 | CDK7 | 0.062 | [14] |

| SNS-032 | CDK9 | 0.004 | [14] |

| KY-05009 | TNIK (Ki) | 0.100 | [15] |

| 20 | H1299 (Lung Cancer) | 4.89 | [16] |

| 20 | SHG-44 (Glioma) | 4.03 | [16] |

| 28 | HT29 (Colon Cancer) | 0.63 | [16] |

| 10 | HT29 (Colon Cancer) | 2.01 | [16] |

| 23 | HepG2 (Liver Cancer) | 510 | [16] |

| 24 | HepG2 (Liver Cancer) | 570 | [16] |

| 23 | PC12 (Pheochromocytoma) | 309 | [16] |

| 24 | PC12 (Pheochromocytoma) | 298 | [16] |

| 88 | HS 578T (Breast Cancer) | 0.8 | [17] |

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 121d (piperazinyl derivative) | S. aureus 29213 | 2-128 (µM) | [17] |

| 121d (piperazinyl derivative) | E. coli 25922 | 2-128 (µM) | [17] |

| 124 (halogenated thiourea) | S. aureus | 4-16 | [17] |

| 124 (halogenated thiourea) | S. epidermidis | 4-16 | [17] |

| 117 (R1=OCH3) | E. coli | Not specified | [17] |

| 117 (R1=CH3) | E. coli | Not specified | [17] |

| 2a | S. epidermidis (MDR) | 250 | [18] |

| 2b | S. epidermidis (MDR) | 250 | [18] |

| 2d | S. aureus (MDR) | 250 | [18] |

| 2g | E. coli (MDR) | 375 | [18] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2-aminothiazole derivatives stem from their ability to interact with a range of molecular targets, thereby modulating critical cellular signaling pathways.

BCR-ABL Signaling Pathway: Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the driver of chronic myeloid leukemia. It binds to both the active and inactive conformations of the ABL kinase domain, effectively blocking downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[10][19][20]

PI3K/Akt/mTOR Signaling Pathway: Alpelisib specifically targets the p110α isoform of PI3K. In many cancers, mutations in the PIK3CA gene lead to constitutive activation of the PI3K/Akt/mTOR pathway, promoting uncontrolled cell growth and survival. Alpelisib blocks this aberrant signaling, leading to apoptosis of cancer cells.[6][21]

Experimental Protocols

The synthesis of 2-aminothiazole derivatives and their biological evaluation are central to the discovery and development of new therapeutic agents.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the construction of the 2-aminothiazole core.[22][23] This method typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole [24]

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (B140003) (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (B129727) (5 mL) and a magnetic stir bar to the vial.

-

Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Work-up: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 5% aqueous Na2CO3 solution (20 mL) and swirl to mix.

-

Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.

-

Drying: Spread the solid on a watch glass and allow it to air dry to yield 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (A Key Dasatinib Intermediate) [25]

-

Amino Protection: Suspend ethyl 2-aminothiazole-5-carboxylate (1 mol) in dichloromethane (B109758) (1000 g). Add sodium bicarbonate (2 mol) and stir. Cool the mixture to 10-15°C and add benzyl (B1604629) chloroformate (1.5 mol) dropwise over 1 hour. After the addition, warm the reaction to room temperature and stir for 5 hours. Recover the dichloromethane under reduced pressure. The residue is worked up with purified water and a methanol/glacial acetic acid mixture to yield the protected intermediate.

-

Saponification: Dissolve the protected intermediate (1 mol) in a 30% ethanol aqueous solution containing sodium hydroxide (B78521) (100 g) at a temperature below 30°C. Stir at 30°C for 8 hours. Cool to 0-5°C and adjust the pH to 3 with 2N hydrochloric acid to precipitate the carboxylic acid. Filter, wash with water, and dry.

-

Amidation: Add the carboxylic acid (1 mol) to pyridine (B92270) (1000 g) and cool to 0-5°C. Add methanesulfonyl chloride (1.1 mol) dropwise over 1 hour and maintain the temperature for 5 hours. Then, add 2-chloro-6-methylaniline (B140736) (1.1 mol) and slowly heat to 80°C for 8 hours. Remove pyridine under reduced pressure. The residue is triturated with 50% methanol-water, filtered, and dried to give the protected amide.

-

Deprotection: The final deprotection step to yield the title compound is typically achieved using a strong acid like trifluoroacetic acid or a Lewis acid such as aluminum trichloride.[17][19]

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cytotoxicity Screening [26][27][28]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-